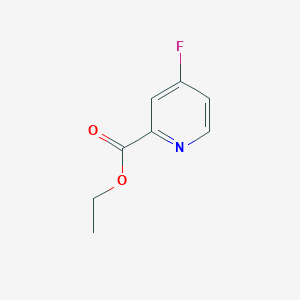

Ethyl 4-fluoropicolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-fluoropicolinate is a chemical compound with the CAS Number: 1214376-12-1. Its molecular weight is 169.16 and its IUPAC name is ethyl 4-fluoro-2-pyridinecarboxylate . It is typically stored at temperatures between 0-8°C .

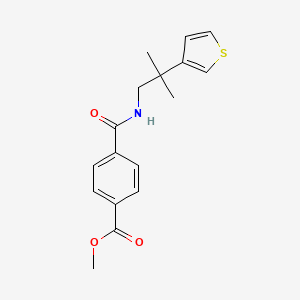

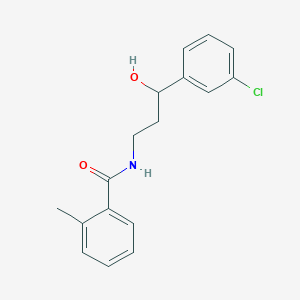

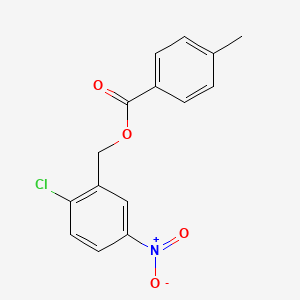

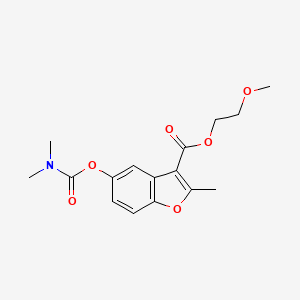

Molecular Structure Analysis

The molecular structure of Ethyl 4-fluoropicolinate is represented by the linear formula C8H8FNO2 . The InChI code for this compound is 1S/C8H8FNO2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 4-fluoropicolinate has a molecular weight of 169.16 . It is typically stored at temperatures between 0-8°C to maintain its stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

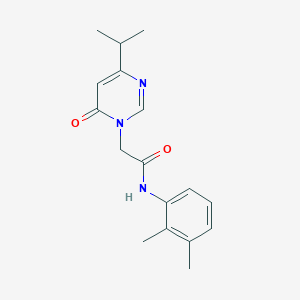

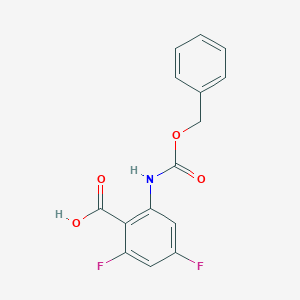

Ethyl 4-fluoropicolinate has been a focus of research due to its potential in synthesizing novel compounds with significant biological activities. For instance, it serves as a precursor in the synthesis of new quinazolinone-based derivatives, which exhibit potent cytotoxic activity against various human cancer cell lines and show strong inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This highlights its potential as an effective anti-cancer agent (Riadi et al., 2021). Additionally, ethyl 4-fluoropicolinate derivatives have been synthesized through cascade cyclization, leading to structures of interest as potential herbicides, showcasing its application in developing novel agrochemicals (Johnson et al., 2015).

Photophysical Studies and Imaging Applications

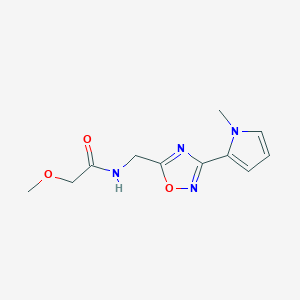

Research on ethyl 4-fluoropicolinate derivatives extends into photophysical studies and imaging applications. N-[2-(diethylamino)ethyl]-18F-5-fluoropicolinamide (18F-P3BZA) is a promising PET radiotracer targeting transplanted cells, indicating its utility in monitoring cellular therapy for Parkinson's disease and potentially improving understanding of clinical trials' outcomes (Kiessling, 2014). This demonstrates ethyl 4-fluoropicolinate's contribution to advancing diagnostic methods and enhancing therapeutic monitoring.

Pharmaceutical and Biomedical Applications

The exploration of ethyl 4-fluoropicolinate derivatives in pharmaceuticals and biomedicine is significant. Its derivatives have been employed in synthesizing novel compounds with potential therapeutic effects, such as antibacterial, antioxidant, and anti-TB activities, showcasing a broad spectrum of possible medical applications (Mamatha S.V et al., 2019). Additionally, the development of PET probes like 18F-P3BZA for melanin-targeted imaging in melanoma patients illustrates the role of ethyl 4-fluoropicolinate derivatives in enhancing cancer diagnosis and treatment monitoring (Xiaowei Ma et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that fluorinated compounds often interact with various enzymes and receptors in the body, altering their function and leading to therapeutic effects .

Mode of Action

Fluorinated compounds like this one typically exert their effects by binding to their target proteins, thereby modulating their activity .

Biochemical Pathways

, fluorinated compounds are known to affect a variety of biological processes. They can influence the function of enzymes, receptors, and other proteins, leading to changes in cellular signaling and metabolic pathways .

Result of Action

The alteration of protein function by fluorinated compounds can lead to a variety of cellular responses, potentially contributing to their therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

ethyl 4-fluoropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJMKWQNBHMMSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-fluoropicolinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime](/img/structure/B2969973.png)

![3-(3-(benzyloxy)-4-methoxyphenyl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B2969976.png)

![N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2969989.png)